molecular formula C8H8BrNO2S B2447082 Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate CAS No. 1408235-82-4

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B2447082
CAS No.: 1408235-82-4
M. Wt: 262.12
InChI Key: GEGKZGQVEAOFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate ( 1408235-82-4) is a high-value brominated thiazole derivative designed for research and development applications. This compound features a molecular formula of C 8 H 8 BrNO 2 S and a molecular weight of 262.12 . Its structure incorporates both a reactive bromo substituent and a stable ester functional group, making it a versatile synthon or building block in organic synthesis, particularly for metal-catalyzed cross-coupling reactions . The thiazole core is a privileged scaffold in medicinal chemistry due to its presence in a wide array of bioactive molecules . Researchers value thiazole-containing compounds for their diverse pharmacological properties, which include serving as anticancer, antibacterial, antifungal, and anti-inflammatory agents . The specific substitution pattern on this thiazole compound, including the bromine and cyclopropyl groups, makes it a critical intermediate for constructing novel chemical libraries aimed at drug discovery and the optimization of new therapeutic leads . Handling and Safety: This product is classified with the signal word "Danger" and carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must consult the Safety Data Sheet and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment. Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKZGQVEAOFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the bromination of a cyclopropylthiazole precursor followed by esterification. One common method includes the reaction of 2-cyclopropylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-cyclopropylthiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 2 serves as a key site for palladium-catalyzed cross-coupling reactions. In a generalized procedure:

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, 1,2-dimethoxyethane (DME)/H₂O (3:1), 100°C, 24 hours under nitrogen .

  • Outcome : Bromine is replaced by aryl or heteroaryl boronic acids, enabling diversification of the thiazole scaffold.

Table 1: Representative Suzuki Coupling Yields

Boronic Acid DerivativeYieldReference
Phenylboronic acid80%
4-Methoxyphenylboronic acid75%

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group at position 4 activates the thiazole ring for nucleophilic substitution at position 2.

  • Amine Substitution : Reaction with primary/secondary amines (e.g., 2-amino-6-fluoropyridine) in THF with isobutyl chloroformate/N-methylmorpholine yields amide-linked derivatives (43% yield) .

  • Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., K₂CO₃) replaces bromine with alkoxy groups, though yields are substrate-dependent .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification:

  • Hydrolysis : Acidic (HCl) or basic (NaOH) conditions convert the ester to a carboxylic acid, enabling further derivatization (e.g., amidation) .

  • Transesterification : Reacting with higher alcohols (e.g., benzyl alcohol) in the presence of Ti(OiPr)₄ catalyst produces alternative esters .

Table 2: Ester Hydrolysis Conditions

ConditionReagentTemperatureYield
AcidicHCl (conc.)/H₂ORT85%
BasicNaOH/EtOH/H₂O60°C78%

Amidation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides:

  • Activation : Oxalyl chloride or isobutyl chloroformate in DCM/DMF generates the acyl chloride intermediate .

  • Coupling : Reaction with amines (e.g., methyl 2-(2-aminophenyl)acetate) in the presence of DIPEA yields amides (43–80% yield) .

Example :

Acid + R-NH2oxalyl chlorideR-NH-C(O)-thiazole derivative\text{Acid + R-NH}_2 \xrightarrow{\text{oxalyl chloride}} \text{R-NH-C(O)-thiazole derivative}

Metabolic Stability Considerations

While not a direct chemical reaction, substituents introduced via these reactions impact metabolic stability. Bromine substitution correlates with high intrinsic clearance in liver microsomes (e.g., human CLintCL_{\text{int}} = 1,453–2,027 mL/min/g) .

Table 3: Metabolic Clearance of Thiazole Derivatives

CompoundSubstituentsHuman CLintCL_{\text{int}} (mL/min/g)
30e2-Br, 5-Cl1,453
31b2,5-diMe2,027

Electrophilic Substitution

The cyclopropyl group at position 5 influences regioselectivity in electrophilic reactions:

  • Nitration : Occurs preferentially at position 4 due to steric and electronic effects of the cyclopropyl group .

  • Halogenation : Further bromination is hindered by existing substituents, favoring functionalization at position 2 .

Key Findings

  • The bromine atom enables versatile cross-coupling and substitution chemistry.

  • The ester group provides a handle for hydrolysis and subsequent amidation.

  • Substituent choice directly impacts metabolic stability, with brominated derivatives exhibiting high clearance rates .

This reactivity profile positions the compound as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate has garnered attention in medicinal chemistry for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Starting materials undergo cyclization to form the thiazole structure.
  • Bromination : Introduction of the bromine atom at the second position.
  • Esterification : Reaction with methyl chloroformate to yield the final ester product.

These synthetic routes can be optimized based on available starting materials and desired yields.

Biological Research Applications

Research into the biological interactions of this compound focuses on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential side effects when used therapeutically.

Interaction Studies

Studies have employed techniques such as:

  • Molecular docking simulations to predict binding affinities with target enzymes.
  • In vitro assays to assess cytotoxicity against cancer cell lines.

These investigations are crucial for elucidating the therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This compound can interfere with DNA synthesis or repair mechanisms, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromothiazole-4-carboxylate
  • 2-bromo-5-cyclopropylthiazole
  • Methyl 2-bromo-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Biological Activity

Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Medicinal Chemistry Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

  • Antimicrobial Agents : The compound has been explored for its potential in targeting microbial infections.
  • Anticancer Agents : Research indicates its effectiveness against various cancer cell lines, making it a candidate for developing novel anticancer therapies.
  • Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Key aspects of its mechanism include:

  • Binding to Active Sites : The bromine atom and thiazole ring facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
  • Interference with DNA Mechanisms : The compound may disrupt DNA synthesis or repair processes, contributing to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • In Vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values indicate its effectiveness:
    • HepG2: IC50 < 20 µM
    • A549: IC50 < 25 µM .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances the compound's activity. For instance, modifications that introduce electron-donating groups have been associated with increased cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities:

  • P-glycoprotein Interaction : Studies have shown that this compound interacts with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms. This interaction has implications for enhancing the bioavailability of other therapeutic agents .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer effects on HepG2 cellsSignificant cytotoxicity with IC50 < 20 µM
Study BInvestigate enzyme inhibitionInhibition of P-glycoprotein activity observed
Study CAnalyze structure-activity relationshipModifications at the thiazole ring enhance anticancer activity

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming substituent positions, particularly the cyclopropyl group and bromo/thiazole moieties. Coupling constants in 1H^1 \text{H}-NMR can resolve cyclopropyl proton splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (262.13 g/mol, C8_8H8_8BrNO2_2S) and fragmentation patterns, distinguishing bromine isotope signatures .
  • Infrared (IR) Spectroscopy : Identifies functional groups like the ester carbonyl (C=O stretch ~1700 cm1^{-1}) and thiazole ring vibrations .

Q. How is this compound synthesized?

  • Methodology :

  • Cyclopropane Ring Formation : Cyclopropylation of precursor thiazoles via [2+1] cycloaddition or alkylation with bromocyclopropane.
  • Esterification : Carboxylic acid intermediates (e.g., 5-cyclopropyl-1,3-thiazole-4-carboxylic acid) are methylated using methanol under acidic conditions or via DCC/DMAP coupling .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. What are the standard protocols for assessing purity and stability?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >150°C for thiazole carboxylates .
  • Storage Conditions : Stable at –20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How do crystallographic techniques resolve the structural nuances of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Monoclinic systems (e.g., space group P21_1/n) are common for thiazole derivatives. SHELXL refines bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., cyclopropyl-thiazole torsion <10°) .
  • Electron Density Maps : Highlight steric interactions between the cyclopropyl group and thiazole ring, influencing molecular planarity .
  • Twinned Data Refinement : SHELXTL handles twinning in low-symmetry crystals, common in halogenated heterocycles .

Q. What computational strategies model the electronic effects of the bromo-cyclopropyl substituent?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (FMOs), showing bromine’s electron-withdrawing effect on the thiazole ring’s HOMO-LUMO gap .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol, DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes), where the cyclopropyl group may enhance binding via hydrophobic contacts .

Q. How does the cyclopropyl group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Buchwald-Hartwig Amination : The bromo substituent undergoes Pd-catalyzed coupling with aryl amines. Steric hindrance from the cyclopropyl group directs coupling to the 2-position .
  • Suzuki-Miyaura Reactions : Cyclopropyl’s strain energy (~27 kcal/mol) may destabilize transition states, requiring optimized ligands (e.g., SPhos) for efficiency .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropyl carbons probes steric vs. electronic contributions to reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.